molecular formula C15H13N5O4S B12173691 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12173691
M. Wt: 359.4 g/mol
InChI Key: QNIKYHVUWHJCBP-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a benzoxadiazole moiety, with a sulfonamide group enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde. This intermediate is then reacted with a benzoxadiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, disrupting their normal function. Additionally, the benzimidazole and benzoxadiazole moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C15H13N5O4S/c1-23-8-14-16-10-6-5-9(7-12(10)17-14)20-25(21,22)13-4-2-3-11-15(13)19-24-18-11/h2-7,20H,8H2,1H3,(H,16,17)

InChI Key

QNIKYHVUWHJCBP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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